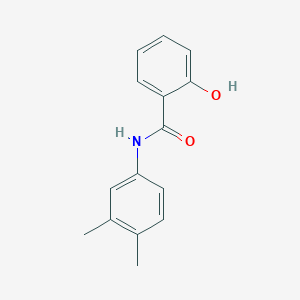

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide

Description

Contextualization within the Benzamide (B126) and Salicylanilide (B1680751) Compound Class

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is structurally a derivative of both benzamide and salicylanilide. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. walshmedicalmedia.com This core structure is present in a wide array of pharmacologically active molecules with applications ranging from antiemetics to antipsychotics. walshmedicalmedia.comresearchgate.net

Historical Perspectives on Related Chemical Entities in Academic Studies

The study of salicylanilides dates back to the mid-20th century. nih.gov Initially, their primary applications were in veterinary medicine as anthelmintics to treat parasitic worm infections. wikipedia.orgnih.gov Halogenated salicylanilides, such as niclosamide (B1684120) and oxyclozanide, became commercially important for this purpose. wikipedia.org

In subsequent decades, research expanded to explore other biological activities of salicylanilides. Their antimicrobial properties against a range of bacteria and fungi were extensively investigated. nih.govresearchgate.net More recently, there has been a surge of interest in repurposing these established drugs and synthesizing new derivatives for other therapeutic areas, most notably in oncology. nih.govnih.gov Numerous studies have demonstrated the potential of salicylanilides to exhibit anticancer activity through various mechanisms, including the disruption of cellular signaling pathways. nih.govnih.govnih.gov

The broader class of benzamides has an even longer history in medicinal chemistry, with derivatives being developed for a vast range of therapeutic uses. walshmedicalmedia.com From the local anesthetic procainamide (B1213733) to the antipsychotic sulpiride, the benzamide scaffold has proven to be a versatile platform for drug discovery. walshmedicalmedia.comresearchgate.net

Scope and Significance of Research on this compound and its Analogues

While dedicated research on this compound is not extensively documented in publicly available literature, the study of its analogues provides a strong rationale for its scientific interest. The significance of research in this area lies in the potential to discover new therapeutic agents with improved efficacy, selectivity, and physicochemical properties.

Research on salicylanilide analogues has revealed a wide range of biological activities, which are summarized in the table below.

| Biological Activity | Examples of Studied Salicylanilide Analogues | Key Findings |

| Anticancer | Niclosamide, Rafoxanide, Closantel | Inhibition of various signaling pathways (Wnt/β-catenin, mTOR, STAT3), induction of apoptosis and autophagy in cancer cells. nih.govnih.gov |

| Antimicrobial | Halogenated salicylanilides | Activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacterial strains. mdpi.comnih.gov |

| Enzyme Inhibition | Substituted salicylanilides | Inhibition of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase and acetylcholinesterase. nih.govmdpi.com |

The dimethyl substitution pattern on the phenyl ring of this compound is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. This can lead to enhanced binding to biological targets and improved pharmacokinetic profiles. Therefore, it is plausible that this compound could exhibit interesting biological activities in the areas where its analogues have shown promise.

Further research into this specific compound would be valuable to determine its unique physicochemical properties and to screen it for a range of biological activities. Such studies would contribute to the broader understanding of the structure-activity relationships within the salicylanilide class and could potentially lead to the development of new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRFHELZLAVFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 3,4 Dimethylphenyl 2 Hydroxybenzamide and Derivatives

Established Synthetic Pathways for Substituted Benzamides and Salicylanilides

The core structure of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is characterized by a benzamide (B126) linkage between a salicylic (B10762653) acid moiety and a 3,4-dimethylaniline (B50824) moiety. The formation of this amide bond is the cornerstone of its synthesis, with several established methodologies being applicable.

Amide Bond Formation Methodologies

The direct condensation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. For salicylanilides, including this compound, the Schotten-Baumann reaction is a widely employed and effective method. mdpi.comorganic-chemistry.orgwikipedia.org This reaction typically involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.org The base serves to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. organic-chemistry.org

A common approach involves the use of a two-phase solvent system, where an aqueous base neutralizes the acid, while the reactants and product remain in an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org

Various coupling reagents have also been developed to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need for prior conversion of the carboxylic acid to a more reactive species like an acid chloride. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

| Coupling Reagent Class | Examples | Reference |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | researchgate.net |

| Phosphonium Salts | BOP, PyBOP, HBTU, TBTU | researchgate.net |

| Uronium/Guanidinium Salts | HBTU, TBTU, HATU | researchgate.net |

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating for the preparation of salicylanilides. mdpi.com This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach. mdpi.com

Precursor Design and Synthesis

The primary precursors for the synthesis of this compound are salicylic acid and 3,4-dimethylaniline.

Salicylic Acid and its Derivatives: Salicylic acid is a readily available starting material. For certain synthetic strategies, it may be necessary to use an activated form, such as salicyl-acyl chloride. This can be prepared by reacting salicylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

3,4-Dimethylaniline: This precursor can be synthesized through various methods, including the reduction of 3,4-dimethylnitrobenzene. A patented method describes the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst to yield 3,4-dimethylaniline. google.com

Functional Group Modifications and Derivatization Approaches

The this compound scaffold possesses two key functional groups, the phenolic hydroxyl group and the amide N-H group, as well as two aromatic rings that can be subjected to further chemical transformations to generate a diverse range of derivatives.

Hydroxyl and Amine Substitutions and their Chemical Reactivity

Hydroxyl Group Reactivity: The phenolic hydroxyl group in salicylanilides is a versatile site for modification. Its temporary masking can lead to improved physicochemical properties. researchgate.net

O-Alkylation: The hydroxyl group can be alkylated to form ethers. This reaction is typically carried out using an alkyl halide in the presence of a base. For instance, the synthesis of O-substituted salicylanilides has been achieved by reacting the parent compound with chloro-acetic acid ethyl ester. researchgate.net

Esterification: The hydroxyl group can be esterified to form esters. This can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. The synthesis of salicylanilide (B1680751) 4-(trifluoromethyl) benzoates has been reported, and the esterification was found to slightly improve the cytotoxicity of the parent salicylanilides. mdpi.com

Amine (Amide N-H) Group Reactivity: The hydrogen atom on the amide nitrogen is acidic and can be substituted. However, direct N-alkylation of the amide can be challenging. In some cases, derivatization focuses on modifying the aniline (B41778) precursor before the amide bond formation.

Aromatic Ring Substitutions and their Chemical Effects

Both the salicylic acid and the 3,4-dimethylphenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The existing substituents on the rings direct the position of the incoming electrophile.

Salicylic Acid Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxamide group is a deactivating, meta-directing group. The interplay of these two groups will influence the regioselectivity of substitution reactions.

3,4-Dimethylphenyl Ring: The two methyl groups are activating and ortho-, para-directing. Their presence generally increases the electron density of the ring, making it more susceptible to electrophilic attack. The influence of the aryl group on the reactivity of N-arylacrylamides has been studied, showing that substituent effects on reaction rates can correlate with Hammett parameters. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives in an academic setting. Key parameters that are often varied include the choice of solvent, base, coupling reagent, reaction temperature, and reaction time.

For the Schotten-Baumann reaction, a study on its optimization in a continuous flow system highlighted the importance of solvent choice and flow rates in suppressing undesired hydrolysis of the acid chloride, a common side reaction when using aqueous bases. cam.ac.uk

The selection of an appropriate coupling reagent and additives is critical for efficient amide bond formation, especially when dealing with sterically hindered or electronically deactivated precursors. For example, the use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be effective in reducing racemization during peptide synthesis. researchgate.net

A study on the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrated a two-step process where the nicotinic acid was first converted to its acyl chloride with oxalyl chloride, followed by acylation of the thiophen-2-amine under basic conditions. This highlights a common strategy of activating the carboxylic acid prior to reaction with the amine to achieve high yields.

| Reaction Parameter | Considerations for Optimization |

| Solvent | Polarity, solubility of reactants, boiling point. Aprotic solvents like DMF or CH₂Cl₂ are common. |

| Base | Strength, solubility. Organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., NaOH, K₂CO₃) are used. |

| Coupling Reagent | Reactivity, cost, ease of removal of byproducts. |

| Temperature | Can influence reaction rate and selectivity. Microwave irradiation can offer advantages over conventional heating. |

| Reaction Time | Monitored by techniques like TLC or LC-MS to determine completion. |

Degradation Pathways and Mechanistic Chemical Analysis

The stability of this compound is a critical factor in its application, and understanding its degradation is essential. Forced degradation studies, which involve subjecting the compound to various stress conditions such as hydrolysis, oxidation, and photolysis, help to identify potential degradation products and elucidate the degradation pathways.

Hydrolytic Degradation: The amide linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.net

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 2-hydroxybenzoic acid (salicylic acid) and 3,4-dimethylaniline.

Alkaline Hydrolysis: In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the 3,4-dimethylanilide anion, which is subsequently protonated by the solvent to form 3,4-dimethylaniline and the carboxylate salt of 2-hydroxybenzoic acid.

Oxidative Degradation: The phenolic hydroxyl group and the dimethylphenyl ring are potential sites for oxidation. Strong oxidizing agents can lead to the formation of quinone-type structures and other oxidation products. The exact nature of these products depends on the oxidant used and the reaction conditions.

Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. The aromatic rings in the molecule can absorb UV radiation, leading to the formation of reactive excited states. This can result in a variety of degradation products through pathways such as photo-oxidation and photo-hydrolysis.

A proposed degradation pathway for a related compound, glipizide, which also contains an amide linkage, involves hydrolysis to form a sulfonamide and an amine. researchgate.net This supports the likelihood of amide bond cleavage as a primary degradation route for this compound.

| Stress Condition | Potential Degradation Products | Primary Mechanism |

| Acidic Hydrolysis | 2-Hydroxybenzoic acid, 3,4-Dimethylaniline | Protonation of carbonyl oxygen, nucleophilic attack by water |

| Alkaline Hydrolysis | Salt of 2-Hydroxybenzoic acid, 3,4-Dimethylaniline | Nucleophilic attack by hydroxide ion on carbonyl carbon |

| Oxidation | Quinone-type structures, various oxidation products | Reaction at phenolic hydroxyl group and dimethylphenyl ring |

| Photolysis | Various photo-oxidation and photo-hydrolysis products | Absorption of UV radiation by aromatic rings |

Metal Complexation Studies and Ligand Coordination Chemistry

The 2-hydroxybenzamide moiety of this compound possesses excellent chelating properties, allowing it to act as a bidentate ligand and form stable complexes with various metal ions. The phenolic hydroxyl group and the amide oxygen atom can coordinate with a central metal atom. sapub.org

The formation of these metal complexes can significantly alter the physicochemical properties of the parent molecule. The coordination of the ligand to a metal ion is typically confirmed through various spectroscopic techniques, including IR, UV-Visible, and NMR spectroscopy, as well as elemental analysis. sapub.orgresearchgate.net

Coordination Modes: The ligand can coordinate to metal ions in a bidentate fashion through the phenolic oxygen and the amide carbonyl oxygen. The deprotonation of the phenolic hydroxyl group upon complexation is a common feature.

Studies on related salicylamide (B354443) derivatives have shown their ability to form complexes with transition metals like Ni(II) and Zn(II). sapub.org The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction.

The interaction between N-substituted benzamide derivatives and metal ions, such as the chelation of zinc ions, has been noted as a critical factor in their biological activity in some contexts. nih.gov This highlights the importance of understanding the metal complexation behavior of this class of compounds.

| Metal Ion | Potential Coordination Sites | Resulting Complex Geometry (Example) |

| Ni(II) | Phenolic Oxygen, Amide Oxygen | Octahedral |

| Zn(II) | Phenolic Oxygen, Amide Oxygen | Tetrahedral |

| Cu(II) | Phenolic Oxygen, Amide Oxygen | Square Planar or Distorted Octahedral |

| Fe(III) | Phenolic Oxygen, Amide Oxygen | Octahedral |

Advanced Structural Characterization and Spectroscopic Investigations

Single-Crystal X-ray Diffraction Studies of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide and Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions. The solid-state structure of this compound is anticipated to be heavily influenced by the interplay between the planar amide group, the two aromatic rings, and the functional groups capable of forming hydrogen bonds.

Analysis of Molecular Conformation and Dihedral Angles

In analogues such as N-(3,4-Dimethylphenyl)benzamide, the amide group adopts a trans conformation. nih.gov A significant twist is observed between the phenyl rings. For instance, in one analogue, 4-Methyl-N-(4-methylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is 59.6(5)°. nih.gov The central amide group itself is tilted with respect to both rings. This twisting is a common feature in benzanilides and is crucial for minimizing steric repulsion. For this compound, the presence of the ortho-hydroxyl group on the benzoyl ring is expected to favor a conformation that allows for the formation of a strong intramolecular hydrogen bond, which would further influence the planarity and relative orientation of the rings.

| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle (Amide Plane & Benzoyl Ring) (°) | Reference |

| 4-Methyl-N-(4-methylphenyl)benzamide | 59.6(5) | 32.3(5) | nih.gov |

| N-(3,4-dichlorophenyl)benzamide | Not specified | Not specified | nih.gov |

| N-(p-chlorophenyl)-5-chlorosalicylamide | 4.96 | Not specified | researchgate.net |

Intermolecular Hydrogen Bonding Networks and Crystal Packing Architectures

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of 2-hydroxybenzamides. A key structural feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton (O-H) and the carbonyl oxygen (C=O), forming a stable six-membered ring motif known as an S(6) ring. acs.org This interaction is a defining characteristic of salicylamides and significantly influences the molecule's conformation and reactivity. nih.govnih.gov

In addition to the intramolecular bond, intermolecular hydrogen bonds play a critical role in building the extended crystal lattice. The amide N-H group typically acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. nih.govnih.gov This interaction often leads to the formation of infinite one-dimensional chains. For example, in the crystal structure of N-(3,4-Dimethylphenyl)benzamide, molecules are linked into column-like structures via N—H⋯O hydrogen bonds. nih.gov In other salicylamide (B354443) analogues, the phenolic -OH group can also participate in intermolecular hydrogen bonding, acting as a donor to the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal packing into linear chains. researchgate.netresearchgate.net These chains then pack together through weaker van der Waals forces to form the final three-dimensional architecture.

Effects of Substituent Positions on Solid-State Structures (e.g., Methyl Groups)

The position of substituents on the aromatic rings can profoundly impact molecular conformation and crystal packing. The presence and location of the two methyl groups on the N-phenyl ring of this compound are significant.

Spectroscopic Methodologies for Structural Elucidation and Electronic Properties

Spectroscopic techniques are essential for confirming the molecular structure of a compound and probing its electronic environment. FT-IR, FT-Raman, and NMR spectroscopy each provide complementary information about the functional groups and connectivity within this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy measures the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman), which correspond to the vibrational modes of specific bonds and functional groups within a molecule. For this compound, the spectra are expected to be dominated by vibrations of the hydroxyl, amide, and aromatic groups. wiley.com

The most diagnostic feature in the FT-IR spectrum of a salicylamide is the O-H stretching vibration. Due to the strong intramolecular hydrogen bond, this band is typically very broad and appears at a lower frequency (3300–2500 cm⁻¹) compared to a free hydroxyl group. farmaceut.org The N-H stretching vibration of the secondary amide usually appears as a sharper band in the 3400–3200 cm⁻¹ region.

The carbonyl (C=O) stretching vibration, known as the Amide I band, is another key indicator. Its frequency is lowered by the intramolecular hydrogen bonding and is expected to appear in the 1680–1630 cm⁻¹ range. farmaceut.org The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically found between 1550 cm⁻¹ and 1500 cm⁻¹. aip.orgnih.gov The aromatic C=C stretching vibrations give rise to several bands in the 1600–1450 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes | Reference |

| O-H Stretch | 3300–2500 | Broad due to strong intramolecular H-bonding | |

| N-H Stretch | 3400–3200 | Sharper than O-H stretch | |

| C=O Stretch (Amide I) | 1680–1630 | Frequency lowered by H-bonding | farmaceut.org |

| N-H Bend (Amide II) | 1550–1500 | Coupled C-N stretch and N-H bend | aip.org |

| Aromatic C=C Stretch | 1600–1450 | Multiple bands expected | aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the proton of the phenolic hydroxyl group is expected to be highly deshielded due to the strong intramolecular hydrogen bond, appearing as a broad singlet at a very downfield chemical shift, typically above 12 ppm. rsc.org The amide (N-H) proton is also expected to resonate downfield, generally between 8 and 10 ppm, as a singlet. researchgate.net The aromatic protons will appear as a series of complex multiplets in the 6.8–8.0 ppm region. The two methyl groups on the N-phenyl ring, being chemically non-equivalent, should give rise to two distinct singlet signals in the upfield region, likely around 2.2–2.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 168–172 ppm. chegg.com The aromatic carbons will produce a set of signals between 115 and 160 ppm, with the carbon atom attached to the hydroxyl group (C-OH) being the most deshielded in that ring. researchgate.net The two methyl carbons are expected to resonate in the aliphatic region, around 19–21 ppm.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Phenolic OH | > 12.0 | broad singlet | rsc.org |

| Amide NH | 8.0 – 10.0 | singlet | researchgate.net |

| Aromatic CH | 6.8 – 8.0 | multiplets | oregonstate.edu |

| Methyl CH₃ | 2.2 – 2.4 | two singlets | wisc.edu |

| Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) | Reference |

| Amide C=O | 168 – 172 | chegg.com |

| Aromatic C-OH | ~155 - 160 | researchgate.net |

| Aromatic C (other) | 115 – 140 | hw.ac.uk |

| Methyl CH₃ | 19 – 21 | wisc.edu |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—groups of atoms responsible for light absorption—including the two aromatic rings (the salicyl and the 3,4-dimethylphenyl moieties) and the amide group with its carbonyl function.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated systems of the aromatic rings and the amide linkage in this compound provide the orbitals for these transitions. These are expected to occur at shorter wavelengths (higher energy).

n → π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of the carbonyl group. These transitions require less energy and thus appear at longer wavelengths compared to π → π* transitions.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the molecular structure and the solvent used. While specific experimental data for this compound is not available in the cited literature, the table below provides illustrative data for the closely related salicylanilide (B1680751) class of compounds to indicate the expected absorption regions.

| Transition Type | Typical Wavelength Range (λmax, nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) | Associated Chromophore |

|---|---|---|---|

| π → π | 200 - 280 | > 10,000 | Aromatic Rings, C=O |

| n → π | 280 - 350 | < 2,000 | C=O, -OH, -NH |

Table 1. Illustrative UV-Vis absorption data for electronic transitions typical of the salicylanilide class of compounds. Note: This data is representative and not experimentally determined for this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used specifically for studying chemical species that have one or more unpaired electrons, such as free radicals. For this compound, ESR would be the ideal method to characterize the phenoxy radical intermediate that can be formed upon one-electron oxidation of its phenolic hydroxyl group.

The generation of this radical could be achieved chemically (e.g., using an oxidizing agent) or electrochemically, followed by ESR analysis. The resulting ESR spectrum provides two key pieces of information:

The g-value: This is a dimensionless factor that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (≈2.0023). Deviations from this value can provide insight into the distribution of the unpaired electron within the molecule.

Hyperfine Splitting: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like 1H) splits the ESR signal into a multiplet pattern. The magnitude of this splitting, known as the hyperfine coupling constant (a), is proportional to the probability of finding the unpaired electron at that nucleus. Analysis of this splitting pattern reveals the delocalization of the radical electron across the aromatic ring and potentially onto the amide structure.

By studying the ESR spectrum of the this compound-derived radical, researchers could map the spin density distribution, providing fundamental insights into its electronic structure and reactivity.

| ESR Parameter | Typical Value for Phenoxy Radicals | Information Obtained |

|---|---|---|

| g-value | 2.003 - 2.005 | Identification of the radical type and electronic environment. |

| Hyperfine Coupling (aH) | 1 - 12 Gauss (0.1 - 1.2 mT) | Mapping of the unpaired electron spin density on specific protons. |

Table 2. Typical ESR parameters for phenoxy-type radical intermediates. Note: This data is representative and not experimentally determined for the radical of this compound.

Electrochemical Characterization Techniques for Redox Behavior Analysis

Electrochemical techniques are powerful tools for investigating the redox behavior of molecules, providing information on their oxidation and reduction potentials and the mechanisms of electron transfer. Cyclic Voltammetry (CV) is the most common technique used for this purpose.

For this compound, the primary electroactive moiety is the phenolic hydroxyl group, which is susceptible to oxidation. A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and observing the resulting current.

The key findings from a CV analysis would include:

Anodic Peak Potential (Epa): The potential at which the oxidation of the phenolic group occurs. This value is a measure of how easily the molecule gives up an electron.

Cathodic Peak Potential (Epc): If the oxidation process is reversible, a corresponding reduction peak will be observed on the reverse scan. The potential at which this occurs is the Epc.

Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) provide information about the reversibility and kinetics of the electron transfer process. Studies on closely related salicylanilides have shown that this oxidation can be a reversible, one-electron process. hakon-art.comtsijournals.com

Mechanism: By studying the effect of scan rate on the peak currents, one can determine if the process is diffusion-controlled (the species moves to the electrode from the bulk solution) or adsorption-controlled (the species is attached to the electrode surface). hakon-art.com

This analysis provides thermodynamic and kinetic data about the redox reactions of this compound, which is fundamental to understanding its potential role in processes involving electron transfer.

| Electrochemical Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Oxidation Potential (Epa vs. Ag/AgCl) | +0.3 to +0.8 V | Indicates the ease of oxidation of the phenolic group. |

| ΔEp (Epa - Epc) | ~59/n mV (where n=no. of electrons) | Suggests a reversible or quasi-reversible electron transfer. |

| Process Type | Diffusion-controlled | Indicates the redox reaction occurs with species from the bulk solution. |

Table 3. Representative electrochemical data for the oxidation of phenolic compounds similar to this compound. hakon-art.comtsijournals.com Note: This data is illustrative and not experimentally determined for the title compound.

Computational Chemistry and Cheminformatics Studies

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are foundational for understanding the intrinsic properties of a molecule at the electronic level. These ab initio and density functional theory (DFT) methods allow for the precise modeling of molecular geometry, vibrational modes, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov By employing functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), researchers can calculate the molecule's lowest energy conformation, known as the optimized geometry. researchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum is found on the potential energy surface. arxiv.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a stable minimum. scispace.com

The calculated vibrational frequencies from DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net Typically, theoretical wavenumbers are slightly higher than experimental values due to the calculations being based on a harmonic model. nih.gov To improve accuracy, these calculated frequencies are often uniformly scaled by a specific factor. nih.govresearchgate.net This combined experimental and theoretical approach allows for a detailed and confident assignment of the molecule's vibrational modes.

Table 1: Selected Optimized Geometric Parameters (DFT/B3LYP) Note: These are representative values for a benzamide-type structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.25 | O=C-N | 122.5 |

| C-N (amide) | 1.36 | C-N-H | 119.0 |

| C-C (ring) | 1.40 | C-O-H | 109.5 |

| O-H | 0.97 | C-C-C (ring) | 120.0 |

Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting the molecular wavefunction in terms of localized bonds and lone pairs, providing a clear chemical picture of bonding and intramolecular interactions. wisc.edu This analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). materialsciencejournal.org The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is a key indicator of the molecule's stability. researchgate.net

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (NBO) Note: This table shows typical interactions found in salicylanilide (B1680751) derivatives.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) (Carbonyl) | π*(C-C) (Aromatic Ring) | > 20 | Lone Pair → Antibonding π |

| n(O) (Hydroxyl) | σ*(C-C) (Aromatic Ring) | ~ 5 | Lone Pair → Antibonding σ |

| n(N) (Amide) | π*(C=O) | > 50 | Lone Pair → Antibonding π |

| π(C-C) (Ring 1) | π*(C-C) (Ring 2) | ~ 15-25 | π → π* Conjugation |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scispace.comresearchgate.net It is an invaluable tool for identifying molecular reactivity, including sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP map is color-coded, where red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents neutral potential. researchgate.net

In the MEP map of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide, the most negative regions (red) are localized over the electronegative carbonyl and hydroxyl oxygen atoms, making them the primary sites for electrophilic attack. Conversely, the most positive regions (blue) are found around the amide and hydroxyl hydrogen atoms, identifying them as the most likely sites for nucleophilic attack. nih.gov This mapping provides critical insights into how the molecule will interact with other molecules and biological receptors.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis). nih.govscirp.org The calculation provides key information about electronic transitions, including their excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.netresearchgate.net

By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), TD-DFT can characterize the nature of the electronic excitations (e.g., π → π* or n → π* transitions). For a molecule like this compound, the primary electronic transitions in the UV-Vis region are typically attributed to π → π* transitions within the aromatic systems. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~320 | 0.45 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~295 | 0.21 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | ~260 | 0.15 | HOMO → LUMO+1 (n → π*) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi By solving Newton's equations of motion, MD provides a detailed view of a molecule's conformational flexibility and its dynamic behavior in various environments, such as in solution or when bound to a protein. researchgate.net

When studying the interaction of this compound with a biological target, MD simulations can assess the stability of the predicted binding pose obtained from molecular docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound within the target's active site. MD simulations are also crucial for calculating binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a cheminformatics technique that predicts the preferred orientation and conformation of a ligand when it binds to a target macromolecule, typically a protein. scispace.com The process involves sampling a large number of possible binding poses of the ligand within the protein's active site and ranking them using a scoring function that estimates the binding affinity, often expressed in kcal/mol. scispace.comnih.gov

Docking studies on this compound can identify its most likely binding mode within a specific protein target. The results reveal crucial information about the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net This information is fundamental for structure-based drug design, helping to explain the molecule's mechanism of action and guiding the development of more potent derivatives. nih.govceu.edu

Table 4: Hypothetical Molecular Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Example Kinase (e.g., 2ATT) | -8.5 | LYS 288, ASN 770 | Hydrogen Bond |

| Example Protein (e.g., 4S0O) | -7.9 | VAL 125, PHE 268 | Hydrophobic, π-π Stacking |

| Example Receptor (e.g., 6RJ1) | -9.1 | GLU 767, ARG 777 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on similar compounds, such as salicylamide (B354443) neuroleptic agents and antitubercular salicylamide isosteres, have demonstrated that a combination of hydrophobic, electronic, and steric properties of the substituents on both the salicylic (B10762653) acid and aniline (B41778) rings are crucial for their activity. nih.govnih.gov For instance, the in vitro antidopamine activity of certain salicylamides has been shown to be well-correlated with the hydrophobic and electronic nature of substituents at the 3-position of the salicyl ring and the steric nature of groups on the salicyl hydroxy group. nih.gov In contrast, in vivo activity for the same series was more dependent on hydrophobic and steric characteristics, suggesting different interactions at the receptor level in a more complex biological environment. nih.gov

A typical QSAR study on a series of this compound analogues would involve the generation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as follows:

| Descriptor Category | Examples | Potential Relevance for this compound |

| Hydrophobic | LogP, Molar Refractivity (MR) | Important for membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Influence the strength of interactions such as hydrogen bonding and electrostatic interactions with the target. |

| Steric | Molar volume, Surface area, Taft steric parameters (Es) | Determine the fit of the molecule within the binding site of a biological target. |

| Topological | Connectivity indices (e.g., Wiener index), Kappa shape indices | Describe the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. longdom.org Such a model for this compound would likely highlight the importance of the lipophilicity and electronic properties of the dimethylphenyl moiety, as well as the hydrogen-bonding capability of the hydroxyl and amide groups, in determining its biological efficacy. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Profiles (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a critical role in early-stage drug discovery by flagging potential pharmacokinetic issues before significant resources are invested. For this compound, various computational models can be employed to estimate its ADMET properties.

Absorption, Distribution, Metabolism (Metabolic Pathways), Excretion Predictions

Computational tools can predict a range of pharmacokinetic parameters for this compound based on its chemical structure. These predictions are derived from large datasets of experimentally determined properties of other molecules.

| ADMET Property | Predicted Parameter | Relevance for this compound |

| Absorption | Caco-2 permeability, Human intestinal absorption (HIA) | Predicts the extent to which the compound will be absorbed from the gastrointestinal tract into the bloodstream. |

| P-glycoprotein (P-gp) substrate/inhibitor | Determines if the compound is likely to be actively transported out of cells, affecting its bioavailability and distribution. | |

| Distribution | Blood-brain barrier (BBB) penetration | Indicates the likelihood of the compound reaching the central nervous system. |

| Plasma protein binding (PPB) | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect. | |

| Metabolism | Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Predicts the potential for drug-drug interactions where the compound inhibits the metabolism of other drugs. |

| CYP isoform substrate | Identifies the primary enzymes responsible for the compound's metabolism. | |

| Excretion | Total clearance, Renal organic cation transporter (OCT2) substrate | Estimates the rate at which the compound is removed from the body and the potential for renal excretion pathways. |

Based on the general characteristics of salicylanilide-type molecules, this compound is likely to exhibit good passive absorption due to its moderate lipophilicity. However, its potential to be a substrate or inhibitor of key metabolic enzymes like CYP3A4 and CYP2D6 would need to be carefully assessed to avoid potential drug-drug interactions. audreyli.com

Predicted metabolic pathways for this compound would likely involve modifications to both the dimethylphenyl and the 2-hydroxybenzoyl moieties. The primary metabolic transformations would be expected to be:

Hydroxylation: The aromatic rings are susceptible to hydroxylation, particularly at positions ortho and para to the existing substituents. The methyl groups on the dimethylphenyl ring are also potential sites for benzylic hydroxylation.

Oxidation: The methyl groups could be further oxidized to carboxylic acids.

Conjugation: The phenolic hydroxyl group and any newly introduced hydroxyl groups are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.

In Vitro Metabolism Studies for Metabolite Identification

While specific in vitro metabolism studies for this compound are not documented in publicly available literature, the general approach to identifying its metabolites would involve incubating the compound with various subcellular fractions and cellular systems. scispace.com

The primary systems used for such studies include:

Liver Microsomes: These preparations contain the majority of the cytochrome P450 enzymes and are used to study phase I oxidative metabolism. Incubating this compound with human liver microsomes in the presence of NADPH would reveal its primary oxidative metabolites. scispace.com

Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as transporters. This system can be used to identify both primary metabolites and their subsequent conjugates.

Recombinant Enzymes: Using specific, individually expressed CYP enzymes can help to pinpoint which isoforms are responsible for the metabolism of the compound.

Following incubation, the samples would be analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to separate and identify the metabolites. By comparing the mass spectra of the metabolites with that of the parent compound, the sites of metabolic modification can be elucidated.

Based on studies of related benzamides, the expected metabolites of this compound would likely include: nih.gov

| Potential Metabolite | Proposed Metabolic Reaction |

| Hydroxylated derivatives | Aromatic hydroxylation on either the salicyl or dimethylphenyl ring. |

| Benzylic alcohol derivatives | Hydroxylation of one of the methyl groups on the dimethylphenyl ring. |

| Carboxylic acid derivatives | Oxidation of a methyl group to a carboxylic acid. |

| Glucuronide conjugates | Conjugation of the phenolic hydroxyl group or any newly formed hydroxyl groups with glucuronic acid. |

| Sulfate conjugates | Conjugation of the phenolic hydroxyl group or any newly formed hydroxyl groups with sulfate. |

Identifying the major metabolites of this compound is a critical step in its development, as these metabolites could have their own pharmacological or toxicological profiles.

Biological Activity and Mechanistic Studies in Vitro and Preclinical Models

Enzyme Inhibition Studies

N-(3,4-Dimethylphenyl)-2-hydroxybenzamide and related salicylanilides have been evaluated against a range of enzyme targets, demonstrating a spectrum of inhibitory activities.

Salicylanilides have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Elevated levels of both AChE and BuChE are associated with the pathogenesis of Alzheimer's disease, making them important therapeutic targets. nih.gov

Studies on a series of halogenated 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE, with IC50 values typically ranging from 33.1 to 85.8 µM. nih.gov The inhibitory activity against BuChE was generally weaker, with IC50 values in the range of 53.5 to 228.4 µM. nih.gov The majority of the tested salicylanilide (B1680751) derivatives demonstrated greater efficiency in inhibiting AChE compared to BuChE. nih.gov Kinetic studies have indicated that these compounds can act as mixed-mode and pseudo-irreversible inhibitors of both cholinesterases. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Salicylanilide Derivatives

| Enzyme | IC50 Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 33.1 - 85.8 |

| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 |

Data derived from studies on a series of halogenated 2-hydroxy-N-phenylbenzamides. nih.gov

The salicylamide (B354443) scaffold is a recognized zinc-binding group, a key feature for the inhibition of zinc-dependent histone deacetylases (HDACs). semanticscholar.org HDACs are crucial epigenetic regulators, and their inhibition is a therapeutic strategy in oncology. nih.gov

Research into salicylamide-containing compounds has demonstrated selective inhibition of Class I HDAC isoforms. semanticscholar.org For instance, a representative compound with this moiety showed preferential activity against HDAC1, HDAC2, and HDAC3 over other HDAC classes (IIa, IIb, and IV). semanticscholar.org In cellular assays using MDA-MB-231 breast cancer cells, this class I selectivity was confirmed by the efficient induction of histone H3 acetylation, a direct substrate of class I HDACs, with less effect on the acetylation of α-tubulin, a primary substrate of the class IIb enzyme HDAC6. semanticscholar.org This suggests that the salicylamide group is a promising pharmacophore for developing class I selective HDAC inhibitors. semanticscholar.org

Table 2: HDAC Isoform Inhibition Profile of a Salicylamide-Based Inhibitor

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 22.2 |

| HDAC2 | 27.3 |

| HDAC3 | 7.9 |

| HDAC4 | > 100 |

| HDAC6 | > 100 |

| HDAC11 | > 100 |

Data from a representative compound featuring the salicylamide zinc-binding group. semanticscholar.org

The salicylamide pharmacophore has been integrated into the design of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net COX-2 is an inducible enzyme that mediates inflammatory responses, and its selective inhibition is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netnih.govstanford.edu While the broader salicylamide scaffold is recognized for its potential as a COX-2 inhibitor, specific inhibitory concentrations and selectivity profiles for this compound against COX-1 and COX-2 are not extensively detailed in the available literature.

Compounds structurally related to this compound have been shown to inhibit photosynthetic electron transport (PET) in plant chloroplasts. nih.govmdpi.com The mechanism of action for many herbicides involves the interruption of PET within photosystem II (PSII). redalyc.orgmdpi.comnih.gov

A study on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxanilides, which share the core anilide structure, demonstrated significant PET-inhibiting activity in isolated spinach (Spinacia oleracea L.) chloroplasts. nih.govmdpi.com Notably, the N-(3,5-dimethylphenyl) and N-(2,5-dimethylphenyl) analogues exhibited the highest potency, with IC50 values of approximately 10 µM. nih.govmdpi.com This research indicates that these compounds act as inhibitors at the level of photosystem II. nih.govmdpi.com The PET-inhibiting activity is strongly dependent on the substitution pattern on the aniline (B41778) ring and the lipophilicity of the compound. nih.gov

Table 3: PET Inhibition in Spinach Chloroplasts by Related Anilide Compounds

| Compound | IC50 (µM) |

|---|---|

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

Data from structurally similar N-aryl carboxamides. mdpi.com

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Research on polyhydroxybenzoyl amide derivatives has shown inhibitory activity against both topoisomerase I and II. nih.gov The degree of inhibition was found to be dependent on the number and position of hydroxyl groups on the benzoyl moiety. nih.gov While these findings point to the potential of benzamide (B126) structures to interact with topoisomerases, specific studies detailing the activity of this compound against these enzymes and its capacity to induce DNA damage are not prominently featured in the reviewed literature.

The versatile salicylanilide scaffold has been implicated in the modulation of other enzyme systems.

IκB kinase β (IKKβ): Certain salicylanilides have been identified as selective inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov The salicylanilide IMD-0354, for example, is a known potent and selective inhibitor of IKKβ. nih.govnih.gov This activity highlights a mechanism through which salicylanilides can exert anti-inflammatory and potential anticancer effects. nih.gov

Urease: Urease is a nickel-containing metalloenzyme produced by various bacteria and plants; its activity is linked to pathologies such as those caused by Helicobacter pylori. nih.govresearchgate.net While numerous classes of compounds, including hydroxamic acids and phosphoramidates, have been investigated as urease inhibitors, there is no specific data in the reviewed literature to suggest that this compound is a significant modulator of urease activity. nih.gov

An extensive search for specific research data on the chemical compound This compound did not yield the detailed experimental results necessary to fully populate the requested article sections.

While general information exists for the broader class of salicylamide and benzamide derivatives, specific studies detailing the receptor binding affinities, ligand interactions, and antimicrobial activities for this compound in particular were not found. The available literature tends to focus on other analogues, such as halogenated or otherwise substituted variants.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the provided outline for this specific compound at this time. Information regarding its interaction with sigma, serotonin, or nicotinic acetylcholine receptors, its potential for allosteric modulation of hemoglobin, and its specific spectrum of antibacterial activity remains uncharacterized in the available scientific literature.

Antimicrobial and Antifungal Activities

Antimycobacterial Activity and Mechanisms

This compound belongs to the salicylanilide class of compounds, which have demonstrated notable activity against various pathogens, including Mycobacterium tuberculosis. Research into salicylanilide analogs has revealed that a free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule is essential for their antimycobacterial effects. nih.gov The activity is also significantly influenced by the presence of electron-withdrawing groups on the aniline ring. nih.gov

The primary proposed mechanism of action for the antimycobacterial effects of salicylanilides is the disruption of the cellular proton gradient. nih.govresearchgate.net These compounds are believed to function as protonophores, or proton shuttles. nih.gov They can pick up protons from an acidic environment, transport them across the mycobacterial cell membrane, and release them into the more alkaline cytoplasm. This action collapses the transmembrane proton motive force, which is critical for essential cellular processes such as ATP synthesis and nutrient transport, ultimately leading to cell death. nih.gov While many salicylanilides show potent activity, a common challenge is their concurrent cytotoxicity in mammalian cells, which often trends with their antimicrobial potency, suggesting a similar mechanism of action affects both host and pathogen cells. nih.gov

Studies on related hydroxynaphthalenecarboxamides, which are cyclic analogs of salicylanilides, also show significant antimycobacterial activity against strains like M. tuberculosis H37Ra, M. kansasii, and M. smegmatis. mdpi.com For these analogs, lipophilicity was identified as a key physicochemical parameter influencing their effectiveness. mdpi.com

Antifungal Efficacy against Specific Fungal Strains

The antifungal potential of the salicylanilide scaffold has been investigated, with various derivatives showing efficacy against pathogenic fungi. While direct studies on this compound are not extensively detailed in the provided context, research on structurally similar compounds provides insight into the class's antifungal properties.

For instance, the related compound N-(2-bromo-phenyl)-2-hydroxy-benzamide has been tested against several fungal strains. researchgate.net It demonstrated notable inhibitory activity, particularly against the yeast Saccharomyces cerevisiae and the plant-pathogenic fungi Fusarium oxysporum and Sclerotinia sclerotiorum. researchgate.net The minimum inhibitory concentration (MIC) values indicate its potency, which in some cases was comparable to the standard antifungal agent, nystatin. researchgate.net

The general mechanism for the antifungal action of such phenolic compounds may involve the disruption of the fungal cell membrane or key enzymatic processes. nih.govsemanticscholar.org For example, some natural polyphenols exert their antifungal effect by inhibiting enzymes crucial for fungal survival, such as 14-alpha demethylase. nih.gov

Table 1: Antifungal Activity of a Related Salicylanilide Derivative

| Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Saccharomyces cerevisiae | N-(2-bromo-phenyl)-2-hydroxy-benzamide | 0.3125 g/L |

| Fusarium oxysporum | N-(2-bromo-phenyl)-2-hydroxy-benzamide | 0.625 g/L |

Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide, a structural analog. researchgate.net

Disruption of Biofilm Formation and Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antimicrobial agents. frontiersin.orgresearchgate.net Compounds that can inhibit or disrupt biofilm formation are of significant therapeutic interest.

The mechanisms by which anti-biofilm agents work are diverse. nih.govnih.gov They can act by:

Inhibiting Initial Adhesion: Preventing the first step of bacterial attachment to a surface. researchgate.net

Disrupting Quorum Sensing (QS): Interfering with the cell-to-cell communication systems that bacteria use to coordinate gene expression for biofilm formation. frontiersin.org

Degrading the Biofilm Matrix: Targeting key components of the EPS, such as polysaccharides, proteins, or extracellular DNA (eDNA). frontiersin.org

Promoting Biofilm Dispersal: Triggering the release of bacteria from the mature biofilm, rendering them susceptible to antimicrobials. frontiersin.org

While specific data on this compound's anti-biofilm activity is limited, its class of compounds (salicylanilides) and their mechanism as protonophores suggest a potential role in biofilm disruption. By collapsing the proton gradient, the compound could reduce the metabolic activity of bacteria within the biofilm, hindering its growth and maintenance. mdpi.com Some antimicrobial peptides (AMPs) and other agents disrupt biofilms by directly damaging the membranes of the embedded bacteria. researchgate.net

Correlation with Proton Gradient Disruption (Proton Shuttling Hypothesis)

The primary mechanism of action attributed to salicylanilides, including this compound, is their function as protonophores that disrupt the electrochemical proton gradient across cellular membranes. nih.govresearchgate.net This "proton shuttling" hypothesis is well-supported by structure-activity relationship studies within this chemical class. nih.gov

The process involves the following steps:

The salicylanilide molecule, with its acidic phenolic hydroxyl group, becomes protonated in an environment with a high proton concentration (e.g., outside the bacterial cell).

Its lipophilic nature allows it to diffuse across the lipid bilayer of the cell membrane.

Once inside the more alkaline cytoplasm, it releases the proton, thereby deprotonating.

The neutral, deprotonated molecule can then diffuse back across the membrane to repeat the cycle.

This continuous shuttling of protons effectively short-circuits the membrane's electrical potential, dissipating the proton motive force that cells use to power ATP synthase, drive flagellar motors, and transport nutrients. nih.govnih.gov The collapse of this essential energy-transducing system is lethal to the cell. nih.gov This mechanism explains the broad-spectrum antimicrobial activity observed for many salicylanilides as well as their potential for cytotoxicity in mitochondria-rich eukaryotic cells. nih.gov

In Vitro Anticancer Activity

Inhibition of Cancer Cell Line Proliferation and Viability

N-substituted benzamides and related salicylanilide derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. rsc.org These compounds have been shown to reduce cell viability and inhibit the growth of tumors. nih.govnih.gov

Studies on various analogs show potent activity against cell lines derived from breast cancer, gastric cancer, melanoma, and others. rsc.orgnih.govnih.gov For example, a study on tryptamine (B22526) salicylic acid derivatives identified compounds that exhibited broad-spectrum anticancer inhibition. rsc.org Similarly, novel hydroxylated biphenyl (B1667301) compounds, which share structural similarities, showed high selectivity and potent growth inhibition against malignant melanoma cells while displaying minimal toxicity to normal fibroblasts. nih.gov The efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Table 2: In Vitro Antiproliferative Activity of Related Benzamide and Salicylanilide Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Hydroxylated Biphenyl Analog | Malignant Melanoma | 1.7 - 2.0 |

| Stilbenoid Analog (BCS) | Human Lung Cancer (A549) | 0.03 |

| Tryptamine Salicylic Acid Derivative (E20) | Gastric Cancer (MGC-803) | Potent Inhibition (Specific IC50 not provided) |

This table compiles data from studies on various structurally related compounds to illustrate the anticancer potential of the general scaffold. rsc.orgnih.govnih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound and related compounds are not only due to the inhibition of proliferation but also through the active induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov

Induction of Apoptosis: Research on N-substituted benzamides shows they can activate the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the subsequent caspase cascade, leading to the execution of the apoptotic program. nih.gov The process is often characterized by morphological changes, DNA fragmentation, and the cleavage of key cellular proteins like PARP. nih.gov Importantly, this induction of apoptosis can occur in a p53-independent manner, meaning the compounds can be effective even in cancer cells with mutated or deficient p53, a common feature of aggressive tumors. nih.gov

Cell Cycle Arrest: In addition to triggering apoptosis, these compounds often cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing. nih.govmdpi.com A common finding is an arrest at the G2/M phase, which is the transition point between the second growth phase and mitosis. nih.govnih.gov This cell cycle block can be observed prior to the onset of apoptosis and may also be independent of p53 signaling pathways. nih.govresearchgate.net The arrest at the G2/M checkpoint is often correlated with the downregulation of key regulatory proteins like cyclin B1. nih.gov

Modulation of Inflammasome Pathways (e.g., NLRP3 Inflammasome)

This compound, also known as Tranilast, has been identified as a direct and specific inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. researchgate.netresearchgate.net The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

Mechanistic studies have revealed that Tranilast directly binds to the NACHT domain of the NLRP3 protein. researchgate.netnih.govsemanticscholar.org This interaction is crucial as it physically obstructs the assembly of the inflammasome complex by preventing NLRP3 oligomerization and the subsequent interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC). researchgate.netnih.govnih.gov By blocking these initial steps, Tranilast effectively halts the downstream activation of caspase-1 and the processing and release of IL-1β. researchgate.netresearchgate.net

Notably, the inhibitory action of Tranilast is highly specific to the NLRP3 inflammasome, with studies showing it has no effect on the activation of other inflammasomes, such as AIM2 or NLRC4. researchgate.netresearchgate.net Furthermore, its mechanism differs from some other NLRP3 inhibitors as it does not affect the ATPase activity of NLRP3 or upstream signaling events like potassium efflux. nih.govsemanticscholar.org In preclinical models of NLRP3-driven diseases, such as gouty arthritis and cryopyrin-associated autoinflammatory syndromes (CAPS), Tranilast has demonstrated significant preventive and therapeutic efficacy. researchgate.net

Table 1: Mechanistic Details of Tranilast's Interaction with the NLRP3 Inflammasome

| Feature | Finding | Source(s) |

| Direct Target | NLRP3 Protein | researchgate.netresearchgate.net |

| Binding Site | NACHT Domain of NLRP3 | researchgate.netnih.govsemanticscholar.org |

| Primary Mechanism | Blocks NLRP3 Oligomerization & Assembly | researchgate.netsemanticscholar.orgnih.gov |

| Interaction Blocked | NLRP3-NLRP3, NLRP3-ASC | nih.gov |

| Unaffected Pathways | AIM2 and NLRC4 Inflammasomes | researchgate.netresearchgate.net |

| Unaffected Processes | NLRP3 ATPase Activity, K+ Efflux | nih.govsemanticscholar.org |

| Downstream Effect | Inhibition of Caspase-1 activation and IL-1β production | researchgate.netresearchgate.net |

NF-κB Pathway Modulation and Cytokine Production

Tranilast has been shown to modulate the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.netresearchgate.net Research indicates that Tranilast inhibits NF-κB-dependent transcriptional activation. researchgate.net Its mechanism involves interfering with the association between NF-κB and its transcriptional coactivator, the cAMP response element-binding protein (CBP). researchgate.net This disruption hinders the transcription of NF-κB target genes, such as those encoding for adhesion molecules and pro-inflammatory cytokines. researchgate.net Consequently, the secretion of NF-κB-sensitive cytokines like Interleukin-6 (IL-6) is significantly inhibited by Tranilast. researchgate.net

However, the compound does not appear to affect the upstream events in the canonical NF-κB pathway, such as the cytokine-induced degradation of inhibitor of NF-κB (IκB) proteins or the subsequent nuclear translocation of NF-κB. researchgate.net Despite this, it effectively inhibits the reporter gene activity driven by NF-κB binding elements from the ICAM-1 and E-selectin promoters. researchgate.net It is worth noting that the context of cellular stimulation is important; one study found that under their specific experimental conditions with lipopolysaccharide (LPS)-stimulated macrophages, Tranilast's primary anti-inflammatory effect was through direct NLRP3 inhibition rather than suppression of the NF-κB pathway. researchgate.net

Anti-inflammatory Properties

Reduction of Pro-inflammatory Cytokine Production in Macrophage Models

In various macrophage models, Tranilast demonstrates potent anti-inflammatory effects by curbing the production of key pro-inflammatory cytokines. In the RAW264.7 macrophage cell line stimulated with LPS, Tranilast significantly diminished the production of tumor necrosis factor-alpha (TNF-α) and IL-1β. nih.gov Studies have also shown that pre-treatment of macrophages with Tranilast can effectively attenuate the release of pro-inflammatory cytokines upon subsequent LPS stimulation. utmb.edu

In studies using human monocyte-macrophages, Tranilast was found to inhibit the release of transforming growth factor-beta 1 (TGF-β1) and IL-1β. mdpi.com Furthermore, in bone marrow-derived macrophages (BMDMs), Tranilast treatment led to a decrease in the expression of IL-1β and the active form of caspase-1. nih.gov Beyond simply reducing cytokine levels, Tranilast has been observed to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. nih.gov

Table 2: Effect of Tranilast on Pro-inflammatory Cytokine Production in Macrophage Models

| Cytokine | Cell Model | Observation | Source(s) |

| TNF-α | RAW264.7 Macrophages | Production diminished | nih.gov |

| IL-1β | RAW264.7 Macrophages | Production diminished | nih.gov |

| IL-1β | Human Monocyte-Macrophages | Release inhibited | mdpi.com |

| IL-1β | Bone Marrow-Derived Macrophages | Expression decreased | nih.gov |

| TGF-β1 | Human Monocyte-Macrophages | Release inhibited | mdpi.com |

Inhibition of iNOS and COX-2 Expression Levels

Tranilast has been shown to suppress the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies using LPS-stimulated RAW264.7 macrophages, Tranilast treatment effectively suppressed the expression of both iNOS and COX-2. nih.gov This suppression directly leads to a reduction in the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

This effect is not limited to macrophage models. In human dermal fibroblasts stimulated with interleukin-1beta, Tranilast was also found to inhibit the induced expression of COX-2. Similarly, in a model of LPS-induced lung injury using bronchial epithelial cells, Tranilast downregulated the mRNA expression of both iNOS and COX-2, highlighting its broad anti-inflammatory action across different cell types. utmb.edu

Other Biological Activities in Preclinical/In Vitro Models

Antiviral Activity (e.g., Dengue Virus, Avian Influenza Viruses)

Direct evidence from the reviewed literature specifically detailing the antiviral activity of this compound against Dengue virus or avian influenza viruses is not available. Its documented activity in viral contexts, such as with SARS-CoV-2, has been attributed to its anti-inflammatory and immunomodulatory properties, particularly its ability to inhibit the NLRP3 inflammasome and the subsequent cytokine storm, rather than direct inhibition of viral replication. researchgate.netnih.govsemanticscholar.org In clinical settings for COVID-19, it has been used as an adjunctive therapy to enhance the efficacy of primary antiviral drugs by managing the host's inflammatory response. nih.govnih.gov

However, it is noteworthy that this compound belongs to the salicylamide (2-hydroxybenzamide) class of chemical compounds. utmb.edu Other derivatives within this class have been reported to inhibit the replication of a broad range of RNA and DNA viruses, including flaviviruses (the family to which Dengue virus belongs) and influenza A virus. utmb.edu This suggests a potential area for future investigation into the direct antiviral capabilities of Tranilast.

Antioxidant Properties and Radical Scavenging Activity

The antioxidant capacity of chemical compounds is frequently evaluated through their ability to scavenge free radicals. Common in vitro methods are employed for this purpose, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant potential (FRAP) assays. researchgate.net

The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating antioxidant potential. mdpi.comnih.gov It measures the ability of a compound to act as a hydrogen or electron donor, which is a key mechanism for radical scavenging. nih.gov In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant to a pale yellow hydrazine (B178648) molecule, resulting in a decrease in absorbance measured at a specific wavelength. nih.gov The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

For the broader class of 2-hydroxy-benzamide derivatives, studies have indicated that the kinetics of the reaction with DPPH can be slow, suggesting that other methods like the ABTS or FRAP assays may also be suitable for evaluating the antioxidant properties of these compounds. researchgate.net However, specific data from DPPH, ABTS, or other radical scavenging assays quantifying the antioxidant activity of this compound are not available in the reviewed scientific literature.

Table 1: Antioxidant and Radical Scavenging Activity Data

| Assay | Parameter | Result for this compound |

|---|---|---|

| DPPH Radical Scavenging | IC50 | Data not available |

| ABTS Radical Scavenging | Trolox Equivalents | Data not available |

| Ferric Reducing Antioxidant Potential (FRAP) | Ferric Reducing Ability | Data not available |

Cytotoxicity against Non-Target Cells (for selectivity assessment in vitro)

To assess the potential of a compound as a therapeutic agent, it is crucial to determine its selectivity—its ability to affect target cells (e.g., cancer cells) while having minimal impact on non-target, healthy cells. This is typically evaluated by measuring the compound's cytotoxicity against non-malignant cell lines. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and cytotoxicity. nih.gov This assay measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of living cells, is then measured spectrophotometrically.

The selectivity of a compound is often quantified by the selectivity index (SI), which is calculated as the ratio of its cytotoxic concentration in normal cells (e.g., LD50) to its effective concentration in target cells (e.g., IC50). researchgate.net A higher SI value indicates greater selectivity and a better safety profile. For example, studies on other compounds, such as N-(4-hydroxyphenyl)retinamide, have demonstrated high selectivity by being cytotoxic to leukemia cell lines while remaining minimally toxic to non-malignant peripheral blood mononuclear cells and normal fibroblasts. nih.govnih.gov

Despite the availability of these standard assays, no specific studies detailing the cytotoxicity of this compound against non-target cells or providing a selectivity index were found in the reviewed literature.

Table 2: In Vitro Cytotoxicity Against Non-Target Cell Lines

| Non-Target Cell Line | Assay | Parameter | Result for this compound |

|---|---|---|---|

| e.g., Normal Fibroblasts | MTT | IC50 / LD50 | Data not available |

| e.g., Peripheral Blood Mononuclear Cells (PBMCs) | MTT | IC50 / LD50 | Data not available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Nature and Position on Biological Activity